Magnesium, bromo[(2-methylphenyl)methyl]-
CAS No.: 56812-61-4
Cat. No.: VC17980030
Molecular Formula: C8H9BrMg
Molecular Weight: 209.37 g/mol
* For research use only. Not for human or veterinary use.
![Magnesium, bromo[(2-methylphenyl)methyl]- - 56812-61-4](/images/structure/VC17980030.png)
Specification
CAS No. | 56812-61-4 |
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Molecular Formula | C8H9BrMg |
Molecular Weight | 209.37 g/mol |
IUPAC Name | magnesium;1-methanidyl-2-methylbenzene;bromide |
Standard InChI | InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | JSVBYPAVUWZQHA-UHFFFAOYSA-M |
Canonical SMILES | CC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |
Introduction
Structural and Functional Overview of Magnesium, bromo[(2-methylphenyl)methyl]-
Reactivity and Mechanism
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The conventional synthesis involves reacting bromo(2-methylbenzyl) bromide with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) . A typical procedure includes:
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Activation of Magnesium: Magnesium is cleaned to remove oxide layers and added to dry THF.
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Slow Addition of Halide: Bromo(2-methylbenzyl) bromide is added dropwise to maintain a controlled exothermic reaction.
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Reflux and Monitoring: The mixture is refluxed until magnesium is fully consumed, indicated by the cessation of gas evolution.
Critical Parameters:
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Temperature: Maintained between 25–40°C to prevent side reactions.
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Purity of Reagents: Moisture or oxygen contamination leads to hydrolysis or oxidation, reducing yield .
Industrial Scaling Challenges
Industrial production requires large reactors with precise temperature and pressure controls. For instance, a 500-L reactor may achieve batch yields of 70–85%, but scalability is hindered by the exothermic nature of the reaction and the need for rigorous exclusion of moisture. Recent innovations, such as continuous flow reactors, have improved efficiency by enabling real-time monitoring and faster heat dissipation.
Mechanochemical Synthesis Advances
A groundbreaking approach involves mechanochemical synthesis using ball milling. This method eliminates the need for solvents and inert atmospheres, as mechanical force directly activates the magnesium surface. For example, milling magnesium with bromo(2-methylbenzyl) bromide at 300 rpm for 2 hours yields the Grignard reagent with 90% efficiency, significantly outperforming traditional methods.
Physicochemical Properties
Physical Characteristics
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Solubility: Miscible with ethers, hydrocarbons; reacts violently with protic solvents (water, alcohols) .
Thermal Stability
The compound decomposes at temperatures above 80°C, releasing methane and magnesium bromide. Differential scanning calorimetry (DSC) studies show an exothermic peak at 120°C, indicating potential thermal hazards during storage .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The reagent’s primary application lies in forming carbon-carbon bonds. For instance, it reacts with ketones to produce tertiary alcohols:
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Friedel-Crafts Alkylation
In the synthesis of heteroaromatic compounds, it serves as an alkylating agent. A notable example is its use in preparing 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene, where it introduces the (2-methylphenyl)methyl group onto the thiophene ring .
Pharmaceutical Intermediates
The compound is pivotal in synthesizing drug candidates, such as kinase inhibitors and antiviral agents. Its ability to introduce bulky aromatic groups enhances the pharmacokinetic properties of target molecules.
Recent Research and Innovations
Solvent-Free Synthesis
Mechanochemical methods have revolutionized Grignard reagent synthesis. By avoiding solvents, these methods reduce waste and energy consumption, aligning with green chemistry principles.
Catalytic Applications
Recent studies explore its use in cross-coupling reactions, such as Kumada couplings, to synthesize biaryl structures. Palladium catalysts enable reactions at room temperature, broadening substrate scope.
Computational Modeling
Density functional theory (DFT) studies predict the compound’s reactivity in silico, aiding the design of novel derivatives with enhanced stability and selectivity.
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